(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Description
(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H14BrNO2S and its molecular weight is 340.24. The purity is usually 95%.
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Scientific Research Applications
Kinetics and Reactivity Studies
- The kinetics of piperidino-debromination of certain thiophen compounds in methanol have shown that the Hammett relationship can be applied to tetrasubstituted as well as trisubstituted compounds. This provides insights into the reactivity of such compounds, indicating potential applications in synthesizing complex molecules through controlled reactions (Spinelli, Consiglio, & Corrao, 1972).
Structural and Hydrogen-Bonding Analysis
- The study of hydrogen-bonding patterns in enaminones, including compounds with piperidin-2-ylidene structures similar to the query compound, has revealed complex intra- and intermolecular hydrogen bonding. This suggests applications in designing molecules with specific binding properties or for the development of materials with unique structural characteristics (Balderson, Fernandes, Michael, & Perry, 2007).
Antimicrobial Activity
- A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents from this class of compounds (Mallesha & Mohana, 2014).
Antioxidant Properties
- The synthesis and evaluation of antioxidant properties of certain phenylmethanone derivatives have demonstrated effective antioxidant power. This suggests potential applications in developing compounds for oxidative stress-related diseases or as preservatives in the food and pharmaceutical industries (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Theoretical Calculations and Molecular Docking
- Density Functional Theory (DFT) calculations and docking studies on thiazol-5-yl)(thiophene-2-yl)methanone derivatives have aided in understanding the antibacterial activity of the compound. Such studies are crucial for rational drug design and the development of new therapeutic agents (Shahana & Yardily, 2020).
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c15-13-4-3-11(18-13)14(17)16-7-5-10(6-8-16)12-2-1-9-19-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFJBYUZIXNYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.